4× Higher Nickel Content in FEBID-Deposited Nanostructures: Ni(PF₃)₄ (40 at.%) vs. Ni(MeCp)₂ (10 at.%)
In a direct head-to-head FEBID comparison under identical experimental conditions, Ni(PF₃)₄ yields deposited material containing approximately 40 at.% nickel, while bis(methylcyclopentadienyl)nickel(II) (Ni(C₅H₄CH₃)₂) yields only approximately 10 at.% nickel [1]. This 4× differential in metal content is attributable to the carbon-free molecular structure of Ni(PF₃)₄, where decomposition produces only volatile PF₃ byproducts versus the cyclopentadienyl fragmentation that incorporates carbon into the deposit from the organometallic precursor [1].
| Evidence Dimension | Nickel atomic content in FEBID-deposited material |
|---|---|
| Target Compound Data | ~40 at.% Ni |
| Comparator Or Baseline | Ni(C₅H₄CH₃)₂ (bis(methylcyclopentadienyl)nickel(II)): ~10 at.% Ni |
| Quantified Difference | 4× higher Ni content (40 vs. 10 at.%) |
| Conditions | Focused electron beam induced deposition (FEBID); precursors compared under equivalent beam and vacuum conditions. J. Vac. Sci. Technol. B 25, 2228 (2007) |
Why This Matters
For conductive nanofabrication, 40 at.% Ni enables metallic conductivity (resistivity ~10⁻³ Ω·cm), whereas 10 at.% Ni produces an insulating carbon-rich material unsuitable for electrical interconnects or contacts.
- [1] Perentes, A., Sinicco, G., Boero, G., Dwir, B., & Hoffmann, P. (2007). Focused electron beam induced deposition of nickel. Journal of Vacuum Science & Technology B, 25(6), 2228–2232. DOI: 10.1116/1.2794071 View Source
